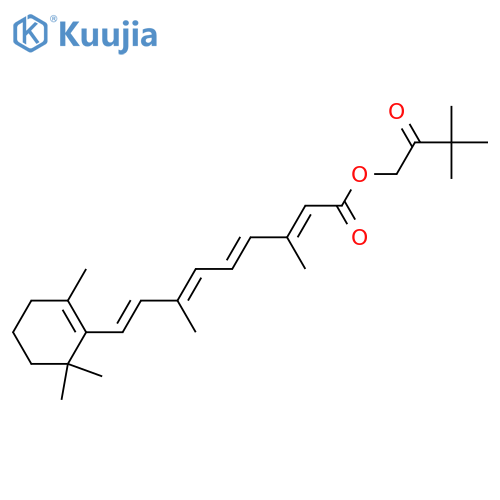Cas no 893412-73-2 (Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester)

893412-73-2 structure
商品名:Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester
Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester 化学的及び物理的性質
名前と識別子
-
- Retinoicacid, 3,3-dimethyl-2-oxobutyl ester
- (3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
- Hydroxypinacolone Retinoate
- 3,3-Dimethyl-2-oxobutyl retinoate (ACI)
- MDI 101
- Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester
- HYDROXYPINACOLONE RETINOATE [INCI]
- PD161251
- Granactive retexture T
- Retinoic acid, 1-hydroxy-3,3-diemthyl-2-butanone ester, trans
- SCHEMBL13124361
- (2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate
- Retinoic acid, 3,3-dimethyl-2-oxobutyl ester
- (2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate
- Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester;
- AS-83392
- NJ3V2F02E1
- UNII-NJ3V2F02E1
- 893412-73-2
- Q27284891
- CS-0438656
- I10284
-
- インチ: 1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3/b12-9+,15-14+,19-11+,20-17+
- InChIKey: XLPLFRLIWKRQFT-XUJYDZMUSA-N
- ほほえんだ: C(/C1=C(C)CCCC1(C)C)=C\C(\C)=C\C=C\C(\C)=C\C(=O)OCC(=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 398.28209507g/mol
- どういたいしつりょう: 398.28209507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 762
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.8
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 508.5±33.0 °C at 760 mmHg
- フラッシュポイント: 183.0±23.2 °C
Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X79355-100mg |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
893412-73-2 | 99% | 100mg |
¥58.0 | 2023-09-05 | |
| Ambeed | A525831-25g |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
893412-73-2 | 97% | 25g |
$198.0 | 2025-02-26 | |
| Ambeed | A525831-500g |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
893412-73-2 | 97% | 500g |
$1887.0 | 2023-09-02 | |
| Ambeed | A525831-100g |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
893412-73-2 | 97% | 100g |
$669.0 | 2025-02-26 | |
| Aaron | AR00H3CF-250mg |
Hydroxypinacolone Retinoate |
893412-73-2 | 95% | 250mg |
$5.00 | 2025-02-11 | |
| 1PlusChem | 1P00H343-5g |
Hydroxypinacolone Retinoate |
893412-73-2 | 97% | 5g |
$46.00 | 2024-04-20 | |
| A2B Chem LLC | AH96387-5g |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
893412-73-2 | 95% | 5g |
$40.00 | 2024-11-07 | |
| abcr | AB622129-25g |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate; . |
893412-73-2 | 25g |
€436.50 | 2024-11-07 | ||
| TargetMol Chemicals | T84262-25mg |
Hydroxypinacolone Retinoate |
893412-73-2 | 99.73% | 25mg |
¥ 198 | 2024-11-07 | |
| eNovation Chemicals LLC | Y1338145-1g |
Hydroxypinacolone Retinoate |
893412-73-2 | 95% | 1g |
$60 | 2024-11-07 |
Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:893412-73-2)Hydroxypinacolone retinoate
注文番号:LE15401
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:12
価格 ($):discuss personally
Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
893412-73-2 (Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester) 関連製品
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:893412-73-2)Hydroxypinacolone Retinoate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:893412-73-2)Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester

清らかである:99%/99%
はかる:25g/100g
価格 ($):227.0/602.0



